(2-Fluoro-6-iodophenyl)boronic acid
Overview
Description
“(2-Fluoro-6-iodophenyl)boronic acid” is a boronic acid compound . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which leads to their utility in various sensing applications .
Synthesis Analysis
Boronic acids and their derivatives are often used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-6-iodophenyl)boronic acid” is C6H5BFIO2 . The molecular weight is 265.82 .Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Fluoro-6-iodophenyl)boronic acid” include a molecular weight of 265.82 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
PET Imaging of Neuropsychiatric Diseases, Movement Disorders, and Brain Malignancies
- Scientific Field : Neurology and Oncology
- Application Summary : The neurotracer 6-[18F]FDOPA has been a powerful tool in PET imaging of neuropsychiatric diseases, movement disorders, and brain malignancies . More recently, it also demonstrated good results in the diagnosis of other malignancies such as neuroendocrine tumours, pheochromocytoma, or pancreatic adenocarcinoma .
- Methods of Application : The no-carrier-added nucleophilic 18F-fluorination process has gained increasing attention, due to the high molar activities obtained . Automation of the synthetic processes is crucial for routine clinical use and compliance with GMP requirements .
- Results or Outcomes : The use of 6-[18F]FDOPA has led to significant advancements in the diagnosis and understanding of various neuropsychiatric diseases, movement disorders, and brain malignancies .
Imaging of Congenital Hyperinsulinism of Infants
- Scientific Field : Endocrinology
- Application Summary : 6-[18F]fluoro-L-DOPA is used in the PET/CT imaging of congenital hyperinsulinism (CHI) of infants . This allows for a non-invasive diagnosis and more importantly, localization of the exact lesion on the pancreas .
- Methods of Application : An optimized radiosynthesis for this molecule has been developed, which proved to be highly reliable and compatible with different types of automated radiosynthesizers .
- Results or Outcomes : With 6-[18F]fluoro-L-DOPA, the PET/CT imaging of a total of 23 patients has been conducted, further demonstrating this radiotracer as a clinically valuable reagent to diagnose CHI of infants .
Safety And Hazards
Future Directions
Boronic acids have been increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . The future directions of “(2-Fluoro-6-iodophenyl)boronic acid” could align with these applications.
properties
IUPAC Name |
(2-fluoro-6-iodophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSXGVJFWVWITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1I)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584545 | |
Record name | (2-Fluoro-6-iodophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-iodophenyl)boronic acid | |
CAS RN |
870777-22-3 | |
Record name | B-(2-Fluoro-6-iodophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870777-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluoro-6-iodophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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